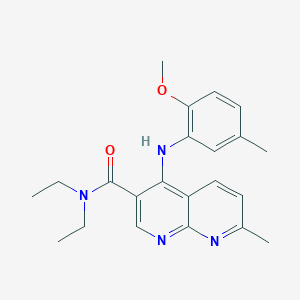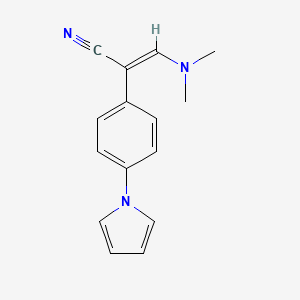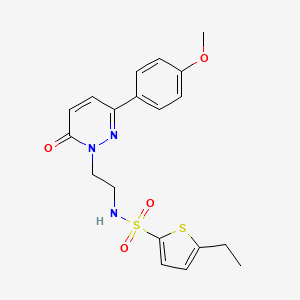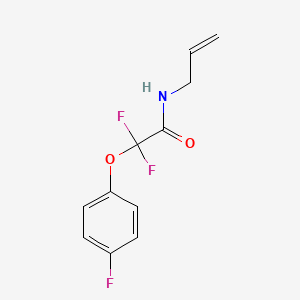![molecular formula C21H13F4N3O2S2 B2549207 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1261001-63-1](/img/structure/B2549207.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quantum Chemical Insight and Molecular Docking Analysis
The first paper provides a comprehensive analysis of the molecular structure and interactions of a novel antiviral molecule, which is closely related to the compound . The study utilized quantum chemical methods, specifically the density functional B3LYP method with the 6-311G++(d,p) basis set, to determine the equilibrium geometry and vibrational assignments of the molecule. The analysis revealed a near-planarity between the phenyl and pyrimidine rings, which is significant for the molecule's interactions and stability. The substitution of a highly electronegative fluorine atom and the presence of intermolecular contacts due to the amino pyrimidine were also examined. The NBO analysis indicated the formation of strong hydrogen-bonded interactions, which are crucial for the molecule's antiviral properties, particularly against SARS-CoV-2 protein, as demonstrated by molecular docking studies. The binding energy of -8.7 kcal/mol suggests a strong potential for the molecule to interact with the SARS-CoV-2 protease, which is a key target for COVID-19 therapeutics .
Crystal Structure and Conformation Analysis
The second paper focuses on the crystal structures of compounds that share a core structure with the target molecule. The study highlights the folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined at specific angles to the benzene ring. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. Understanding the conformational preferences and the stabilization factors of such molecules is essential for predicting their behavior in biological systems and for the design of new compounds with improved efficacy and stability .
Applications De Recherche Scientifique
Quantum Chemical Insights and Antiviral Applications
A study by Mary et al. (2020) provided quantum chemical insight into a similar molecule, highlighting its potential as an antiviral agent, particularly against COVID-19. The research detailed the molecule's synthesis, spectral characterization, and molecular docking studies against SARS-CoV-2 protein, suggesting its potential to irreversibly interact with the virus's protease. This study underscores the molecule's significance in developing antiviral therapies, especially in the context of the global pandemic (Mary et al., 2020).
Radiosynthesis for Imaging Applications
Radioligands based on similar compounds have been developed for imaging the translocator protein (18 kDa) with PET, a technique vital for neurological research and diagnostics. Dollé et al. (2008) described the synthesis of a selective radioligand, showcasing the compound's utility in medical imaging and its potential in studying brain diseases and neuroinflammation (Dollé et al., 2008).
Antitumor and Antimicrobial Properties
Gangjee et al. (2008) explored derivatives of thieno[2,3-d]pyrimidine as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potent antitumor properties. This research contributes to the understanding of such compounds as promising candidates for cancer therapy (Gangjee et al., 2008). Furthermore, Majithiya and Bheshdadia (2022) synthesized pyrimidine-triazole derivatives with notable antimicrobial activity, adding another dimension to the compound's potential applications in treating infections (Majithiya & Bheshdadia, 2022).
Herbicidal Activity
Research by Wu et al. (2011) on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives demonstrated significant herbicidal activity against dicotyledonous weeds, indicating the compound's utility in agricultural applications (Wu et al., 2011).
Propriétés
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O2S2/c22-14-3-1-2-4-16(14)28-19(30)18-15(9-10-31-18)27-20(28)32-11-17(29)26-13-7-5-12(6-8-13)21(23,24)25/h1-10H,11H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFWRHGZQVJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)





![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)